molecular formula C24H22N2O6 B2632423 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618875-16-4

4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No. B2632423
CAS RN: 618875-16-4
M. Wt: 434.448
InChI Key: IYTWQTGHQPSHJO-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22N2O6 and its molecular weight is 434.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Regioselectivity and Antimicrobial Activity : Research has shown that isoxazoline and pyrrolo[3,4-d]isoxazole derivatives exhibit significant antimicrobial activities against both gram-positive and gram-negative bacteria. These compounds, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, have been synthesized through efficient protocols, highlighting their potential as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

  • Antimicrobial Evaluation of Isoxazoline Incorporated Pyrrole Derivatives : Novel substituted isoxazolines based on pyrrole derivatives were synthesized and exhibited in vitro antibacterial activity. The structural characterization and antibacterial efficacy of these compounds underscore their potential in antimicrobial applications (Kumar, Kumar, & Nihana, 2017).

  • Reactivity and Derivatization : The compound's framework has been utilized in the synthesis of complex heterocycles, demonstrating its versatility in organic synthesis. Reactions with hydrazine, phenylhydrazine, and hydroxylamine have led to a variety of biologically active molecules, suggesting a broad utility in medicinal chemistry (Gein & Mar'yasov, 2015).

  • Biomedical Applications : Derivatives of this compound class have shown promise for various biomedical applications, including anti-inflammatory properties. Docking studies have suggested their potential for regulating inflammatory diseases, indicating a wide range of possible therapeutic uses (Ryzhkova, Ryzhkov, & Elinson, 2020).

properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-13-5-7-15(8-6-13)21-20(22(27)16-9-10-17(30-3)18(12-16)31-4)23(28)24(29)26(21)19-11-14(2)32-25-19/h5-12,21,27H,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPQAQUCBVINP-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C(=O)N2C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)OC)\O)/C(=O)C(=O)N2C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

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